molecular formula C24H22N2O6 B8006698 N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester

N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester

Cat. No. B8006698
M. Wt: 434.4 g/mol
InChI Key: UQMKSJHSHSCQBP-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester is a useful research compound. Its molecular formula is C24H22N2O6 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester involves the protection of the carboxylic acid group of L-phenylalanine, followed by esterification with 4-nitrobenzyl alcohol. The resulting intermediate is then deprotected to yield the final product.

Starting Materials
L-phenylalanine, benzyloxycarbonyl chloride, 4-nitrobenzyl alcohol, N,N'-dicyclohexylcarbodiimide (DCC), dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH)

Reaction
Protection of L-phenylalanine: L-phenylalanine is reacted with benzyloxycarbonyl chloride in the presence of DCC and DMF to yield N-(benzyloxycarbonyl)-L-phenylalanine., Esterification: N-(benzyloxycarbonyl)-L-phenylalanine is reacted with 4-nitrobenzyl alcohol in the presence of DCC and DMF to yield N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester., Deprotection: N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester is treated with HCl in diethyl ether to remove the benzyloxycarbonyl protecting group, followed by treatment with NaOH to remove the 4-nitrobenzyl ester protecting group, yielding the final product N-(benzyloxycarbonyl)-L-phenylalanine 4-nitrobenzyl ester.

properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6/c27-23(31-16-20-11-13-21(14-12-20)26(29)30)22(15-18-7-3-1-4-8-18)25-24(28)32-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,25,28)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMKSJHSHSCQBP-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-phenylalanine 4-nitrobenzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.